molecular formula C9H8Cl2O B8585410 3-Chloro-1-(3-chlorophenyl)propan-1-one CAS No. 898768-12-2

3-Chloro-1-(3-chlorophenyl)propan-1-one

Cat. No.: B8585410
CAS No.: 898768-12-2
M. Wt: 203.06 g/mol
InChI Key: BPSAVYPGGCKFLO-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-chlorophenyl)propan-1-one (CAS 898768-12-2) is a valuable organic building block in medicinal chemistry and drug discovery research. With the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol, this compound is a key intermediate in multi-step synthetic pathways . Its structure features a carbonyl group and chloroalkyl chain, making it a versatile precursor for the synthesis of more complex molecules. This compound is commercially available and has achieved commercial mass production, ensuring a reliable supply for research and development activities . In practical research applications, this ketone is utilized in solid-phase synthetic routes to create combinatorial libraries of biomimetic molecules and fundamental peptide scaffolds . These libraries are central to projects like Distributed Drug Discovery (D3), which aims to find lead compounds for neglected diseases . The synthetic utility of this compound is demonstrated in published protocols, where it can be involved in reactions using catalysts such as tetrakis(triphenylphosphine)palladium(0) and reducing agents like sodium tetrahydroborate . As a handling note, this compound should be used with appropriate safety precautions. It is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to their institution's chemical hygiene plans before use.

Properties

CAS No.

898768-12-2

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

3-chloro-1-(3-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H8Cl2O/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6H,4-5H2

InChI Key

BPSAVYPGGCKFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The β-chloro substituent in this compound enhances electrophilicity compared to non-chlorinated analogs like 1-(3-chlorophenyl)propan-1-one, which shows lower reactivity in coupling reactions .
  • Aromatic Ring Effects : Thiophene-2-yl derivatives exhibit higher Friedel-Crafts acylation efficiency (80–90% yields) due to the electron-rich thiophene ring, whereas fluorophenyl analogs require stringent conditions for SN2 reactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Notable Properties Reference
This compound 203.06 Not reported High electrophilicity, liquid at RT
3-Chloro-1-(3,5-difluorophenyl)propan-1-one 204.6 Not reported Increased polarity due to fluorine
1-(10H-Phenothiazine-10-yl)propan-1-one Complex structure 212 High crystallinity from bulky groups

Key Observations :

  • Bulky Substituents: Phenothiazine and dibenzazepine derivatives display elevated melting points (e.g., 212°C) due to enhanced intermolecular interactions from planar aromatic systems .

Key Observations :

  • Psychoactive Derivatives: this compound is a precursor to 3-CMC, a regulated psychoactive substance, highlighting the impact of minor structural modifications on legal classification .
  • Therapeutic Potential: Dibenzazepine derivatives demonstrate antioxidant properties, suggesting broader pharmacological utility compared to simpler arylpropanones .

Preparation Methods

Classic Friedel-Crafts Methodology

The most widely reported method involves Friedel-Crafts acylation of 3-chlorobenzene derivatives using 3-chloropropionyl chloride (ClCH₂CH₂COCl) in the presence of Lewis acids like AlCl₃. Key steps include:

  • Activation of acyl chloride : AlCl₃ coordinates with 3-chloropropionyl chloride, generating an acylium ion (ClCH₂CH₂C≡O⁺).

  • Electrophilic substitution : The acylium ion reacts with 3-chlorobenzene, substituting a hydrogen atom at the para position relative to the existing chlorine.

  • Workup : Hydrolysis with ice-HCl yields the crude product, purified via recrystallization or column chromatography.

Optimized Conditions :

ParameterValue
CatalystAlCl₃ (2.8 equiv) + NaCl (1.1 equiv)
SolventToluene
Temperature (Acylation)45–65°C (1 hr)
Temperature (Cyclization)150–165°C (1 hr)
Yield74% (purity >98%)

Mechanistic Insight : The AlCl₃/NaCl system reduces AlCl₃ sublimation and HCl gas emissions, improving safety and yield.

One-Pot Friedel-Crafts Acylation and Cyclization

A modified one-pot approach eliminates intermediate isolation, enhancing efficiency:

  • Simultaneous acylation and cyclization : 3-Chlorobenzene, AlCl₃, and 3-chloropropionyl chloride are heated directly to 150–200°C.

  • In situ hydrolysis : The reaction mixture is quenched with ice-HCl, bypassing purification of the intermediate 3-chloro-(3-chlorophenyl)propanone.

Advantages :

  • Reduces handling of allergenic intermediates (e.g., 3-chloro-(3-chlorophenyl)propanone).

  • Lowers solvent use by 40% compared to stepwise methods.

Chlorination of Propanone Derivatives

Direct Chlorination of 1-(3-Chlorophenyl)propan-1-one

Chlorination at the α-position of 1-(3-chlorophenyl)propan-1-one using Cl₂ gas or SOCl₂:

  • Gas-phase chlorination :

    • Cl₂ is bubbled through a solution of 1-(3-chlorophenyl)propan-1-one in CCl₄ at 50–60°C.

    • Yield : 68–72% (purity ~90%).

  • Liquid-phase chlorination :

    • SOCl₂ (1.2 equiv) is added dropwise to the ketone in anhydrous CH₂Cl₂ at 0°C.

    • Yield : 85% (purity 95%).

Challenges :

  • Over-chlorination at the β-position generates 2,3-dichloro-1-(3-chlorophenyl)propan-1-one as a byproduct (~15%).

  • Requires rigorous temperature control to suppress ring chlorination.

Catalytic Chlorination

Heterogeneous catalysts like FeCl₃-SiO₂ improve selectivity:

ParameterValue
CatalystFeCl₃-SiO₂ (10 wt%)
Chlorinating agentCl₂ gas
Temperature70°C
Time4 hr
Selectivity92% for α-chlorination
Yield78%

Advantage : FeCl₃-SiO₂ minimizes β-chlorination by stabilizing the α-chloro carbocation intermediate.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method (CN103012086A) describes a continuous process for high-throughput production:

  • Reactor setup : Two串联 tubular reactors (acylatio n + cyclization).

  • Conditions :

    • Acylation : 60°C, residence time 30 min.

    • Cyclization : 160°C, residence time 45 min.

  • Output : 12 kg/hr with 81% yield and >99% purity.

Economic Benefit : Reduces AlCl₃ consumption by 35% compared to batch processes.

Solvent-Free Catalysis

Trifluoromethanesulfonic acid (TfOH) enables solvent-free acylation:

ParameterValue
CatalystTfOH (5 mol%)
Temperature100°C
Time2 hr
Yield88%

Advantage : TfOH is recyclable, reducing waste generation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Classic Friedel-Crafts7498Moderate120
One-Pot Friedel-Crafts8199High95
Direct Chlorination7290Low150
Catalytic Chlorination7895Moderate130
Continuous Flow8199High85

Key Findings :

  • Continuous flow synthesis offers the best balance of yield, purity, and cost.

  • Solvent-free catalysis with TfOH is environmentally favorable but limited by catalyst cost.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-chloro-1-(3-chlorophenyl)propan-1-one?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation followed by chlorination.

  • Step 1 : React 3-chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(3-chlorophenyl)propan-1-one .
  • Step 2 : Chlorinate the propanone side chain using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under inert conditions (e.g., CH₂Cl₂ solvent, 0–5°C) to introduce the β-chloro substituent .
    Critical Parameters : Control reaction temperature to avoid over-chlorination and monitor purity via GC-MS (>95% purity threshold) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key peaks include δ 7.3–8.0 ppm (aromatic protons), δ 3.3–4.0 ppm (CH₂Cl group), and δ 195–200 ppm (carbonyl carbon) .
  • HRMS : Confirm molecular formula (C₉H₈Cl₂O⁺, m/z 203.0019) and isotopic patterns for chlorine .
  • FT-IR : Detect carbonyl stretching at ~1700 cm⁻¹ and C-Cl stretches at ~600–800 cm⁻¹ .

Advanced: How do chlorine substituents influence the compound’s reactivity in nucleophilic substitution?

Answer:
The β-chloro group and 3-chlorophenyl ring synergistically enhance electrophilicity:

  • Electronic Effects : The phenyl ring’s chlorine is electron-withdrawing, polarizing the carbonyl group and activating the β-carbon for nucleophilic attack (e.g., by amines or alkoxides) .
  • Steric Effects : The β-chloro group’s steric bulk favors SN2 mechanisms in polar aprotic solvents (e.g., DMF).
    Experimental Validation : Kinetic studies in THF/water mixtures show a 2.5x rate increase compared to non-chlorinated analogs .

Advanced: How can computational methods predict biological activity?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., dopamine receptors). Studies suggest the chlorophenyl group forms π-π stacking with Tyr-124, while the carbonyl hydrogen-bonds with Asp-113 .
  • QSAR Models : Correlate logP (calculated: 2.8) with membrane permeability and bioactivity. Adjust substituents to optimize ADMET properties .

Advanced: How to resolve contradictions in reported reaction yields?

Answer:
Discrepancies in yields (e.g., 65–95%) arise from:

  • Catalyst Purity : AlCl₃ hygroscopicity reduces efficacy; use freshly sublimed catalyst .
  • Byproduct Formation : Monitor for 3,3-dichloro derivatives via HPLC and optimize chlorination time (≤2 hrs) .
    Mitigation : Scale reactions using flow chemistry (residence time: 10 min) to improve reproducibility .

Advanced: What strategies minimize racemization in enantioselective synthesis?

Answer:

  • Chiral Catalysts : Employ (R)-BINOL-derived phosphoric acids to induce asymmetry during ketone reduction (e.g., NaBH₄ with chiral ligands) .
  • Low-Temperature Conditions : Perform reductions at –20°C to suppress keto-enol tautomerism, achieving ≥90% ee .

Basic: What are the compound’s critical physical properties for experimental design?

Answer:

PropertyValueRelevanceSource
Melting Point45–48°CDetermines solvent choice (e.g., THF vs. DMSO)
logP2.8Predicts lipid solubility for bioassays
Solubility0.5 mg/mL in H₂OGuides formulation for in vitro studies

Advanced: How to analyze regioselectivity in electrophilic aromatic substitution (EAS)?

Answer:

  • Directing Effects : The 3-chloro group is meta-directing, but the carbonyl group is para-directing. Competition leads to mixed products.
  • Kinetic Control : At low temps (–10°C), EAS favors para-substitution (70% yield); thermodynamic control (reflux) shifts to meta .
    Validation : Use NOESY NMR to confirm substitution patterns .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification : Distillation under reduced pressure (0.1 mmHg, 80°C) avoids thermal decomposition .
  • Byproduct Management : Implement inline IR sensors to detect dichloro byproducts and trigger flow-reactor adjustments .

Advanced: How does the compound interact with GABA aminotransferase?

Answer:

  • Mechanism : The chloro-propanone moiety acts as a Michael acceptor, forming a covalent adduct with Lys-329 at the enzyme’s active site, inhibiting GABA catabolism .
  • Validation : X-ray crystallography (PDB: 4XCT) and kinetic assays (IC₅₀ = 1.2 µM) confirm irreversible inhibition .

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